

An In-Depth Technical Guide to Tetrachloro-1,4-dimethoxybenzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Tetrachloro-1,4-dimethoxybenzene**

Cat. No.: **B1221217**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrachloro-1,4-dimethoxybenzene, a halogenated aromatic compound, has garnered interest in various scientific fields due to its natural occurrence, chemical properties, and potential biological activities. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis and isolation methods, and known biological relevance, presented in a format tailored for scientific and research applications.

Chemical Identity and Synonyms

The primary identifier for **Tetrachloro-1,4-dimethoxybenzene** is its Chemical Abstracts Service (CAS) number. It is also known by several synonyms in scientific literature and chemical databases.

Identifier	Value
CAS Number	944-78-5 [1] [2] [3] [4]
IUPAC Name	1,2,4,5-Tetrachloro-3,6-dimethoxybenzene
Synonyms	1,4-Dimethoxy-2,3,5,6-tetrachlorobenzene [3] [4] , Drosophilin A methyl ether [3] , Tetrachlorohydroquinone dimethyl ether [3] [4]

Physicochemical Properties

The physicochemical properties of **Tetrachloro-1,4-dimethoxybenzene** are crucial for its handling, application, and understanding its behavior in biological and environmental systems.

Property	Value	Source
Molecular Formula	C ₈ H ₆ Cl ₄ O ₂	[1] [3]
Molecular Weight	275.94 g/mol	[1] [3]
Melting Point	165 °C	[1] [3]
Boiling Point (Predicted)	330.1 ± 37.0 °C	[1] [3]
Density (Predicted)	1.489 ± 0.06 g/cm ³	[1] [3]

Synthesis and Isolation

Tetrachloro-1,4-dimethoxybenzene can be obtained through chemical synthesis or isolated from natural sources.

Chemical Synthesis

Two primary synthetic routes have been described for **Tetrachloro-1,4-dimethoxybenzene**.

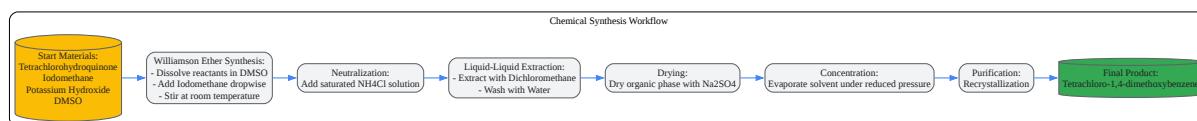
1. Electrophilic Aromatic Substitution: This common approach involves the direct chlorination of 1,4-dimethoxybenzene. The reaction is typically catalyzed and proceeds stepwise, which can lead to a mixture of chlorinated products.
2. Williamson Ether Synthesis: This method provides a more controlled synthesis, starting from tetrachlorohydroquinone.

Experimental Protocol: Williamson Ether Synthesis of 2,3,5,6-**Tetrachloro-1,4-dimethoxybenzene**

- Materials and Reagents:
 - Tetrachlorohydroquinone (1.0 eq)

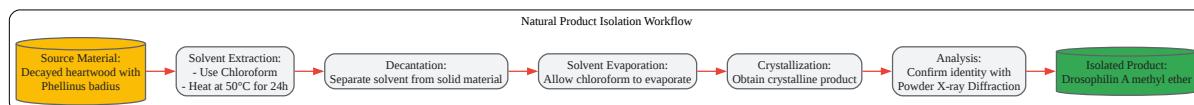
- Iodomethane (2.2 eq)
- Potassium hydroxide (4.0 eq)
- Dimethyl sulfoxide (DMSO)
- Dichloromethane
- Saturated aqueous ammonium chloride solution
- Anhydrous sodium sulfate
- Water
- Procedure:
 - In a round-bottom flask, dissolve tetrachlorohydroquinone and potassium hydroxide in dimethyl sulfoxide.
 - With vigorous stirring, add iodomethane dropwise to the solution at room temperature.
 - After the reaction is complete, neutralize the mixture by adding a saturated aqueous solution of ammonium chloride.
 - Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL for a 4g scale reaction).
 - Wash the combined organic phases with water (5 x 150 mL for a 4g scale reaction) to remove residual DMSO.
 - Dry the organic layer over anhydrous sodium sulfate.
 - Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.
 - The crude product can be further purified by recrystallization if necessary.

Natural Occurrence and Isolation


Tetrachloro-1,4-dimethoxybenzene, also known as Drosophilin A methyl ether, is a secondary metabolite produced by various fungi, particularly lignicolous basidiomycetes such as *Phellinus badius*. It can be found in significant quantities in decayed heartwood of trees like mesquite.

Experimental Protocol: Isolation from Natural Sources

- Source Material: Decayed heartwood containing *Phellinus badius*.
- Procedure:
 - Obtain gram-sized pieces of the decayed heartwood.
 - Extract the soluble and crystallizable materials using chloroform at 50 °C for 24 hours.
 - Decant the solvent.
 - Allow the solvent to evaporate to yield the crystalline product.
 - The identity of the isolated compound can be confirmed by powder X-ray diffraction.


Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and isolation procedures.

[Click to download full resolution via product page](#)

Caption: Workflow for the chemical synthesis of **Tetrachloro-1,4-dimethoxybenzene**.

[Click to download full resolution via product page](#)

Caption: Workflow for the isolation of Drosophilin A methyl ether from natural sources.

Biological Activity and Potential Applications

The biological activity of **Tetrachloro-1,4-dimethoxybenzene** is an area of emerging research. While comprehensive studies are limited, preliminary information suggests potential in the following areas:

- **Antimicrobial Activity:** As a secondary metabolite produced by fungi, it is postulated to have an antibiotic function, potentially as a chemical defense against competing microorganisms. However, specific data on its minimum inhibitory concentration (MIC) against various bacterial and fungal strains are not yet widely available.
- **Antineoplastic Activity:** There are indications that halogenated aromatic compounds, including this one, may possess antineoplastic properties. Research into the anticancer potential of structurally related compounds is ongoing. For instance, a related metabolite, tetrachloro-1,4-benzoquinone, has been shown to induce apoptosis and cytotoxicity in human breast cancer cells, although the effects were cell-type specific. To date, there is a lack of specific studies detailing the IC₅₀ values of **Tetrachloro-1,4-dimethoxybenzene** against various cancer cell lines or its mechanism of action and involvement in specific signaling pathways.
- **Biomarker:** Due to its production by certain fungi, **Tetrachloro-1,4-dimethoxybenzene** is being investigated as a potential biomarker for the detection of fungal presence, particularly

in agricultural and forestry settings.

Conclusion

Tetrachloro-1,4-dimethoxybenzene is a well-characterized compound with established methods for its synthesis and isolation. Its physicochemical properties are documented, providing a solid foundation for its use in research and development. While its biological activities, particularly its potential as an antimicrobial or antineoplastic agent, are of interest, this remains a nascent field of study requiring further in-depth investigation to elucidate specific mechanisms of action and quantitative measures of efficacy. This guide serves as a foundational resource for professionals engaged in chemical synthesis, natural product chemistry, and drug discovery, highlighting both the known aspects of this compound and the opportunities for future research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Drosophilin A methyl ether (DAME) and other chlorinated dimethoxybenzenes in fungi and forest litter from Sweden - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The de novo production of drosophilin A (tetrachloro-4-methoxyphenol) and drosophilin A methyl ether (tetrachloro-1,4-dimethoxybenzene) by ligninolytic basidiomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Tetrachloro-1,4-dimethoxybenzene]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1221217#tetrachloro-1-4-dimethoxybenzene-cas-number-and-synonyms\]](https://www.benchchem.com/product/b1221217#tetrachloro-1-4-dimethoxybenzene-cas-number-and-synonyms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com